ICI 169369

Catalog No.
S530351
CAS No.
85273-95-6
M.F
C19H20N2S
M. Wt
308.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ICI 169369

CAS Number

85273-95-6

Product Name

ICI 169369

IUPAC Name

N,N-dimethyl-2-(3-phenylquinolin-2-yl)sulfanylethanamine

Molecular Formula

C19H20N2S

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C19H20N2S/c1-21(2)12-13-22-19-17(15-8-4-3-5-9-15)14-16-10-6-7-11-18(16)20-19/h3-11,14H,12-13H2,1-2H3

InChI Key

HYOLQGVNMQNERE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-((2-(dimethylamino)ethyl)thio)-3-phenylquinoline, 2-DETPQ, ICI 169369, ICI 169369 hydrochloride, ICI-169,369

Canonical SMILES

CN(C)CCSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3

The exact mass of the compound 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline is 308.1347 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Selecting a 5-HT2 receptor antagonist based on target name alone can compromise experimental outcomes. Common substitutes like Ketanserin possess significant α1-adrenergic receptor affinity, which can introduce confounding cardiovascular effects and misinterpretation of results intended to be 5-HT2-specific. Furthermore, many antagonists exhibit poor blood-brain barrier penetration, limiting their use to peripheral models. ICI 169369's combination of high in-vivo selectivity against key off-targets and confirmed central activity provides a distinct pharmacological profile that is critical for researchers needing to isolate central 5-HT2 receptor pathways without adrenergic interference.

Evidence 1: Confirmed Central Nervous System Activity in Humans

Unlike peripherally-restricted antagonists, ICI 169369 demonstrates clear CNS target engagement. In a study with healthy human volunteers, oral administration of 80 mg and 120 mg doses produced significant changes in brain activity, including a mean 36% decrease in waking EEG alpha wave power and a mean 38% increase in theta wave power. The compound also induced a ~30% reduction in resting pupil diameter, another indicator of central action.

Evidence DimensionCentral Nervous System Activity (Human EEG)
Target Compound DataMean 36% decrease in log10 alpha power; Mean 38% increase in theta power (at 2h post-dose)
Comparator Or BaselinePlacebo (no significant change)
Quantified DifferenceStatistically significant (P < 0.02) changes in brainwave activity versus placebo
ConditionsOral administration (80 mg, 120 mg) in healthy male volunteers, eyes-closed waking state.

This confirms the compound crosses the blood-brain barrier and is functionally active in the CNS, a critical go/no-go purchasing factor for in vivo neuroscience research.

Evidence 2: High In Vivo Selectivity Over Adrenergic, Dopaminergic, and Muscarinic Receptors

ICI 169369 shows a clean off-target profile in functional in vivo assays. It was devoid of significant activity at α1- and α2-adrenoceptors, dopamine D2, muscarinic M1, and histamine H1 receptors at doses 30 to 100 times higher than its effective dose (ID50) for 5-HT receptor antagonism. This contrasts sharply with the benchmark antagonist Ketanserin, which requires only a 9-fold higher concentration to block α1-adrenoceptors than to block 5-HT2 receptors in some vascular preparations.

Evidence DimensionIn Vivo Selectivity Ratio (Dose for Off-Target Effect / Dose for 5-HT2 Effect)
Target Compound Data30x to >100x (for α1, α2, D2, M1, H1)
Comparator Or BaselineKetanserin: ~9x (for α1-adrenoceptors)
Quantified DifferenceSubstantially higher in vivo functional selectivity against key off-targets compared to Ketanserin.
ConditionsIn vivo animal models (mice, rats, dogs) assessing various physiological responses (e.g., head twitches, hyperthermia, pressor effects).

Procuring this compound minimizes the risk of confounding data from off-target effects, ensuring that observed results can be confidently attributed to 5-HT2/1C receptor blockade.

Evidence 3: Predictable, Competitive Antagonism Suitable for Quantitative Assays

In isolated arterial muscle preparations, ICI 169369 acts as a surmountable, competitive antagonist of 5-HT-induced contractions, yielding pKB values of 9.1 (calf coronary artery) and 8.8 (rat tail artery). This predictable, reversible mode of action is ideal for classic pharmacological analyses. This contrasts with other potent antagonists like Ritanserin, which frequently acts as an unsurmountable (non-competitive) antagonist in many tissues, making its effects harder to quantify and wash out in functional assays.

Evidence DimensionMode of Antagonism
Target Compound DataCompetitive (pKB = 8.8 - 9.1)
Comparator Or BaselineRitanserin: Often non-competitive/unsurmountable
Quantified DifferenceQualitative difference in the mechanism of action, enabling different types of quantitative analysis.
ConditionsIn vitro isometric contraction assays in isolated arterial smooth muscle.

For researchers performing quantitative functional studies or requiring reversible receptor blockade, the competitive nature of ICI 169369 offers superior utility and data interpretability over non-competitive alternatives.

Evidence 4: Proven Oral Bioavailability for Simplified In Vivo Dosing

ICI 169369 demonstrates effective oral activity in animal models. In a rat model of fenfluramine-induced hyperthermia, the dose required to produce 50% inhibition (ID50) was similar for both oral and subcutaneous (s.c.) administration. This indicates good oral bioavailability, simplifying experimental design for chronic studies or other protocols where repeated injections are undesirable.

Evidence DimensionIn Vivo Potency (Oral vs. Subcutaneous)
Target Compound DataOral ID50 was similar to subcutaneous ID50.
Comparator Or BaselineCompounds requiring parenteral (e.g., s.c., i.p., i.v.) administration for consistent systemic exposure.
Quantified DifferenceDemonstrates oral activity comparable to parenteral routes.
ConditionsFenfluramine-induced hyperthermia test in rats.

This feature reduces animal handling stress and simplifies dosing paradigms in long-term in vivo experiments, representing a significant process and workflow advantage.

Investigating Central 5-HT2/1C Receptor Roles in Behavior and Cognition

For in vivo studies aiming to elucidate the role of central 5-HT2/1C receptors in models of cognition, anxiety, or psychosis, ICI 169369 is a validated choice. Its proven ability to cross the blood-brain barrier and modulate brain electrical activity ensures direct target engagement in the CNS, a prerequisite for such research.

Isolating 5-HT2-Mediated Effects from Adrenergic Pathways

When studying systems where both serotonergic and adrenergic receptors are present and could produce similar functional outcomes (e.g., cardiovascular research, neuroendocrine regulation), the high in vivo selectivity of ICI 169369 over α-adrenoceptors is critical. It allows researchers to block 5-HT2 pathways without the confounding α1-adrenergic blockade common to agents like Ketanserin.

Chronic In Vivo Studies Requiring Oral Administration

For long-term behavioral or physiological studies in animal models, the oral bioavailability of ICI 169369 provides a significant practical advantage. It enables less invasive dosing strategies, such as administration in drinking water or gavage, reducing animal stress and improving the feasibility of chronic treatment paradigms.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Exact Mass

308.13471982 Da

Monoisotopic Mass

308.13471982 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4CT4CS5BA7

Related CAS

85273-96-7 (hydrochloride)

MeSH Pharmacological Classification

Serotonin Antagonists

Other CAS

85273-95-6

Wikipedia

ICI 169369

Dates

Last modified: 04-14-2024
1: Pires JG, Ramage AG, Jacobs M. ICI 169,369, A 5-HT2/5-HT1C antagonist, that can evoke endothelium-dependent relaxation in rabbit aorta. J Auton Pharmacol. 1993 Aug;13(4):249-55. PubMed PMID: 8408095.
2: Nielsen TH, Tfelt-Hansen P. No effect of the 5HT2-antagonist ICI 169,369 on systolic, ergotamine-induced blood pressure changes in man. Pharmacol Toxicol. 1993 Sep;73(3):133-6. PubMed PMID: 8265515.

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